1-BENZYL-3-HYDROXY-3-{2-OXO-2-[4-(PROPAN-2-YL)PHENYL]ETHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
1-BENZYL-3-HYDROXY-3-{2-OXO-2-[4-(PROPAN-2-YL)PHENYL]ETHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a molecular formula of C26H25NO3 This compound is characterized by its indole core structure, which is a common motif in many biologically active molecules
Preparation Methods
The synthesis of 1-BENZYL-3-HYDROXY-3-{2-OXO-2-[4-(PROPAN-2-YL)PHENYL]ETHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through several synthetic routesThe reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
1-BENZYL-3-HYDROXY-3-{2-OXO-2-[4-(PROPAN-2-YL)PHENYL]ETHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
1-BENZYL-3-HYDROXY-3-{2-OXO-2-[4-(PROPAN-2-YL)PHENYL]ETHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s indole core structure makes it a valuable tool in studying biological processes, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive molecules, making it a candidate for drug development and screening.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-HYDROXY-3-{2-OXO-2-[4-(PROPAN-2-YL)PHENYL]ETHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1-BENZYL-3-HYDROXY-3-{2-OXO-2-[4-(PROPAN-2-YL)PHENYL]ETHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds, such as:
1-benzyl-3-hydroxy-1H-indazole: This compound shares a similar benzyl and hydroxy substitution pattern but differs in its core structure, which is an indazole instead of an indole.
1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate: This compound has a similar hydroxy and benzyl substitution but features a pyrrole core instead of an indole.
Properties
Molecular Formula |
C26H25NO3 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-benzyl-3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C26H25NO3/c1-18(2)20-12-14-21(15-13-20)24(28)16-26(30)22-10-6-7-11-23(22)27(25(26)29)17-19-8-4-3-5-9-19/h3-15,18,30H,16-17H2,1-2H3 |
InChI Key |
WCNHBHLABDRUIW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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